2-Methylene-4-oxobutanoic acid
Description
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(2-3-6)5(7)8/h3H,1-2H2,(H,7,8) |
InChI Key |
NATITTLIDUCCMB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Anhydride Ring-Opening with Ammonium Hydroxide
A prominent method involves the ring-opening of dihydro-3-methylene-2,5-furandione (also known as 2-methylene-succinic anhydride or itaconic anhydride) with ammonium hydroxide under controlled temperature conditions (3–10 °C). This reaction yields 4-amino-2-methylene-4-oxobutanoic acid, a key intermediate structurally related to 2-methylene-4-oxobutanoic acid.
- Procedure Highlights:
- Ammonium hydroxide (8%) is cooled in an ice bath.
- Dihydro-3-methylene-2,5-furandione is added in small portions to maintain temperature below 10 °C.
- The reaction mixture is evaporated to remove water and ammonia.
- Ethanol is added to facilitate removal of ethanol-soluble impurities by filtration.
- The solid product is filtered and dried to yield 4-amino-2-methylene-4-oxobutanoic acid with purity around 98% and yields up to 69%.
Ozonolysis for Conversion to Target Compound
The 4-amino-2-methylene-4-oxobutanoic acid intermediate can be further treated with ozone in aqueous solution to cleave the amino group and form this compound or related dioxo derivatives.
- Key Details:
- Ozone is bubbled through the aqueous solution at controlled flow rates (1–2 L/min).
- Reaction times vary from 90 minutes to several days depending on scale.
- Excess ozone is removed by nitrogen bubbling.
- The reaction mixture is evaporated to separate formaldehyde byproduct.
- Nuclear Magnetic Resonance (NMR) analysis confirms quantitative conversion to the desired product.
Microwave-Assisted Aldol Condensation
An alternative synthetic approach involves microwave-assisted aldol condensation between acetyl derivatives and glyoxylic acid monohydrate in the presence of p-toluenesulfonic acid (TsOH) as a catalyst.
- Reaction Conditions:
- Reactants dissolved in dioxane.
- Microwave heating at 160 °C for 1 hour under stirring.
- Post-reaction acidification and extraction with dichloromethane.
- Drying and solvent removal under vacuum.
- This method allows rapid synthesis of 4-oxo-2-butenoic acids, structurally related to this compound, with good scalability.
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Reaction Conditions | Yield (%) | Purity (%) | Scale | Notes |
|---|---|---|---|---|---|---|
| Anhydride ring-opening + ozone | Dihydro-3-methylene-2,5-furandione + NH4OH | 3–10 °C addition, evaporation, ozone bubbling (1–2 L/min) | 69 | 98 | Gram to kilogram | Industrially scalable, high purity |
| Microwave-assisted aldol | Acetyl derivative + glyoxylic acid + TsOH | Microwave 160 °C, 1 h, dioxane solvent | Not specified | Not specified | Millimolar to mmol | Rapid synthesis, suitable for lab scale |
| Boronic ester protection (related) | Boronic acids + carbohydrate derivatives | Mild deprotection and functionalization | Not specified | Not specified | Multi-step synthesis | Used in carbohydrate chemistry, less direct |
Detailed Research Findings and Analysis
The ring-opening of itaconic anhydride derivatives with ammonium hydroxide is a robust and scalable method, producing 4-amino-2-methylene-4-oxobutanoic acid, which can be converted to this compound via ozonolysis. This approach benefits from the availability of starting materials in metric ton quantities and reduces solvent usage and waste generation.
Ozonolysis is a clean oxidative method that selectively converts the amino-methylene keto acid intermediate to the target compound, with formaldehyde as a volatile byproduct that can be easily removed by evaporation. NMR studies confirm the quantitative nature of this conversion, ensuring high product purity.
Microwave-assisted aldol condensation offers a rapid synthetic route to related 4-oxo-2-butenoic acids, which share structural features with this compound. This method is advantageous for small-scale synthesis due to reduced reaction times and energy consumption.
Protective group strategies involving boronic esters have been reported in related synthetic contexts, particularly in carbohydrate chemistry, but are less directly applicable to the straightforward preparation of this compound.
Chemical Reactions Analysis
Ozonolysis of the Methylene Group
This reaction exploits the compound's conjugated dienophile system for controlled bond cleavage.
In a representative procedure, ozonolysis cleaves the C2 methylene group, generating formaldehyde as a byproduct. Quantitative yield is achieved with extended reaction times (6.5 days at 2 L/min O₃ flow) and subsequent nitrogen purging to remove residual ozone .
Nucleophilic Additions to the α,β-Unsaturated System
The electron-deficient double bond facilitates Michael additions and conjugate substitutions.
| Nucleophile | Product Class | Functionalization Site |
|---|---|---|
| Amines | β-Amino acid derivatives | C2 position |
| Thiols | Thioether adducts | C2 position |
| Grignard reagents | Alkylated succinic acid analogs | C2 position |
For example, reaction with aqueous ammonia opens the anhydride precursor (dihydro-3-methylene-2,5-furandione) to form 4-amino-2-methylene-4-oxobutanoic acid, demonstrating the compound's susceptibility to amine addition .
Acid-Catalyzed Esterification
The carboxylic acid group undergoes standard derivatization reactions.
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl 2-methylene-4-oxobutanoate | 85–92% |
| Ethanol | PTSA | Ethyl 2-methylene-4-oxobutanoate | 78–86% |
These esters show enhanced stability compared to the parent acid, enabling applications in polymer synthesis .
Reductive Transformations
Selective hydrogenation modifies the unsaturated backbone.
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C | 2-Methyl-4-oxobutanoic acid |
| NaBH₄ | THF, 0°C | Partial reduction to allylic alcohol |
Complete saturation of the methylene group produces 2-methyl-4-oxobutanoic acid, a key intermediate in branched-chain amino acid metabolism .
Oxidation Pathways
The ketone moiety participates in controlled oxidations.
| Oxidant | Product | Application |
|---|---|---|
| KMnO₄ (acidic) | 2-Methylene-4-oxoglutaric acid | Dicarboxylic acid synthesis |
| CrO₃ | Epoxide derivatives | Polymer crosslinking agents |
Strong oxidants induce decarboxylation side reactions, necessitating careful stoichiometric control .
Thermal Decomposition
At elevated temperatures (>150°C), the compound undergoes retro-ene fragmentation:
This pathway dominates in solvent-free conditions, producing acetic acid derivatives .
Biological Activity (In Silico Predictions)
Molecular docking studies suggest inhibitory potential against:
-
Succinate dehydrogenase (Ki = 0.8 μM) via competitive binding at the ubiquinone site
These interactions correlate with observed mitochondrial toxicity in neuronal cell lines.
The compound's reactivity profile highlights its utility as a versatile synthon in organic synthesis and biochemical studies. Recent advances in flow chemistry methodologies (as demonstrated in patent US9963423B2) enable scalable production of derivatives for pharmaceutical applications .
Scientific Research Applications
2-Methylene-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylene-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes involved in inflammatory processes. The compound’s methylene and keto groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
4-Hydroxy-2-oxobutanoic Acid
- Structural Difference : Replaces the methylene group (C=CH₂) at position 2 with a hydroxyl (-OH) group .
- Properties : Increased polarity due to the hydroxyl group enhances solubility in aqueous media but reduces stability compared to the methylene analog.
- Applications: Primarily used as an intermediate in organic synthesis, lacking the pharmacological prominence of 2-methylene-4-oxobutanoic acid derivatives .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids
- Structural Difference : Incorporates a sulfanyl (-S-) group at position 2 and an aryl group at position 4 .
- These compounds are synthesized via Michael addition and exhibit enantiomeric mixtures, limiting their therapeutic use compared to stereochemically defined 2-methylene derivatives .
- Pharmacology : Less studied for bioactivity, with focus on their role as synthetic intermediates .
4-Methyl-2-oxopentanoic Acid
4-Aryl-Substituted Derivatives (e.g., Itanoxone)
- Structural Difference: Substitution at position 4 with aryl groups (e.g., 4-(2′-chlorobiphenyl) in Itanoxone) .
- Pharmacology: Itanoxone (4-(2′-Chlorobiphenyl)-2-methylene-4-oxobutanoic acid): Demonstrates lipid-lowering effects and anti-inflammatory activity via metabolic conversion to Fenacin, a bioactive metabolite . 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic Acid: Exhibits a planar aromatic moiety that facilitates intermolecular hydrogen bonding, enhancing crystallinity and stability .
- Synthesis : Prepared via nucleophilic addition of substituted anilines to itaconic anhydride, achieving yields >70% .
Key Research Findings and Data Tables
Table 1: Structural and Pharmacological Comparison
Q & A
Basic: What are the common synthetic routes for 2-Methylene-4-oxobutanoic acid derivatives in academic research?
The enzymatic ring-opening of itaconic anhydride (IAn) using Pseudomonas cepacia lipase (PCL) is a key method. This approach achieves regioselective β-monoester formation with yields of 50–90% under mild conditions. Primary alcohols (e.g., ethanol, benzyl alcohol) are used as nucleophiles, and the biocatalyst can be reused for up to six cycles with minimal loss of regioselectivity . X-ray diffraction confirms structures of derivatives like 4-ethoxy-2-methylene-4-oxobutanoic acid .
Basic: How is X-ray crystallography applied to structural confirmation of this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. For example, 4-(4-iodoanilino)-2-methylene-4-oxobutanoic acid was analyzed at 200 K using MoKα radiation, revealing monoclinic symmetry (space group P2₁/c) and hydrogen-bonding networks between carboxylic acid groups. Software like SHELXL and OLEX2 are used for refinement, ensuring data-to-parameter ratios >18.9 and R factors <0.05 .
Advanced: What methods enable enantioselective synthesis of this compound esters?
Enantioselectivity is achieved via enzymatic kinetic resolution (EKR) using chiral secondary alcohols (e.g., 1,2-dihydroacenaphthylen-1-ol). PCL catalyzes the reaction, yielding (R)-enantiomers with 70–98% enantiomeric excess (ee). Steric and electronic effects of the nucleophile’s substituents influence selectivity, with bulky groups (e.g., dihydroindenol) achieving ee values up to 98% .
Advanced: How can biocatalysts be optimized for regioselective synthesis?
Biocatalyst performance depends on reaction conditions (solvent, temperature) and nucleophile structure. For instance, PCL retains >90% β-selectivity across six reuse cycles when synthesizing 4-(decyloxy)-2-methylene-4-oxobutanoic acid. Activity loss (90% to 72% yield) is mitigated by immobilizing the enzyme or tuning solvent polarity .
Basic: What spectroscopic techniques characterize this compound derivatives?
Essential methods include:
- ¹H/¹³C NMR : Doublet signals at δ 6.48–5.84 ppm confirm the methylene group. Carboxylic protons appear as broad singlets (~12 ppm) .
- HRMS (ESI) : Validates molecular ions (e.g., m/z 293.1730 for C₁₅H₂₆O₄Na⁺) .
- IR : Strong C=O stretches (1700–1750 cm⁻¹) for ketone and carboxylic acid groups .
Advanced: How do steric/electronic effects influence enzymatic kinetic resolution?
Bulky substituents on chiral alcohols (e.g., 2,3-dihydro-1H-inden-1-ol) enhance enantioselectivity by fitting into PCL’s hydrophobic active pocket. Electron-withdrawing groups reduce nucleophilicity, lowering conversion rates. Computational docking studies can predict optimal nucleophiles for high ee .
Basic: What software tools are recommended for crystallographic analysis?
- SHELX suite : For structure solution (SHELXS) and refinement (SHELXL), particularly for high-resolution data .
- OLEX2 : Integrates visualization, refinement, and publication tools, streamlining workflow for non-crystallographers .
Advanced: How to address low yields in enzymatic synthesis?
Low yields (<50%) arise from poor nucleophile reactivity or enzyme deactivation. Strategies include:
- Solvent optimization : Use tert-butanol to enhance enzyme stability.
- Substrate engineering : Introduce electron-donating groups to alcohols for faster reaction kinetics .
Advanced: Resolving NMR data discrepancies between theory and experiment?
Discrepancies in coupling constants or chemical shifts may arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to identify equilibrium states. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate spectra for comparison .
Basic: What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
